![molecular formula C7H11NO B13514942 2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)
2-Azabicyclo[2.2.2]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[2.2.2]octan-6-one is a nitrogen-containing heterocyclic compound with a bicyclic structure. This compound is notable for its rigid framework, which consists of a six-membered ring fused to a three-membered ring, incorporating a nitrogen atom. The unique structure of this compound makes it an interesting subject of study in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octan-6-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-substituted amino ketones. For example, the reaction of 1,5-dibromopentane with ammonia can yield the corresponding amino ketone, which upon cyclization forms this compound. This reaction often requires the presence of a base, such as sodium hydroxide, and is typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of suitable precursors in the presence of a metal catalyst, such as palladium on carbon. This approach allows for the efficient production of the compound on a larger scale, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[2.2.2]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide, under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives, such as 2-Azabicyclo[2.2.2]octane.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.2.2]octan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its rigid structure, which can mimic natural substrates.
Industry: The compound is used in the synthesis of polymers and materials with unique mechanical properties.
Wirkmechanismus
The mechanism by which 2-Azabicyclo[2.2.2]octan-6-one exerts its effects is often related to its interaction with biological targets, such as enzymes and receptors. The rigid bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target. For example, it can act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase acetylcholine levels, potentially leading to enhanced neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size, which affects its chemical properties and applications.
2-Oxabicyclo[2.2.2]octan-6-one: A structurally similar compound where the nitrogen atom is replaced by an oxygen atom, leading to different reactivity and applications.
Uniqueness
2-Azabicyclo[2.2.2]octan-6-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its rigidity and ability to participate in a variety of chemical reactions make it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
2-azabicyclo[2.2.2]octan-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(7)8-4-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHNCKJWALKGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
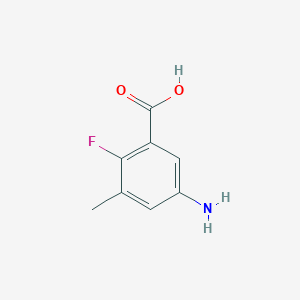


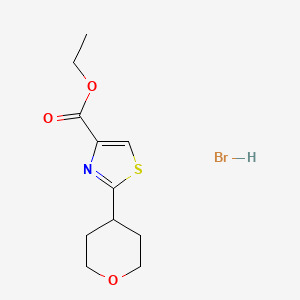
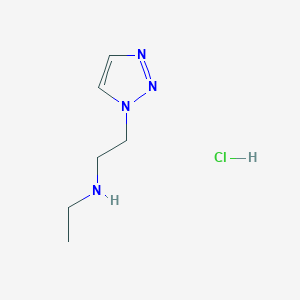
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)
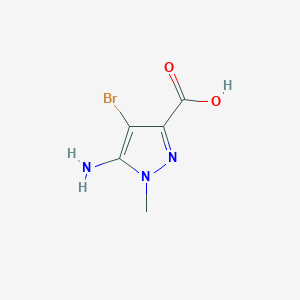

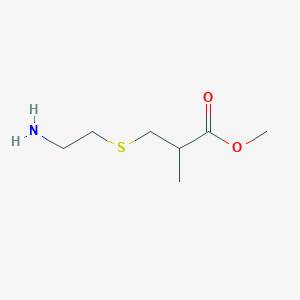
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
